molecular formula C13H17ClN2O2 B592199 tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 1151665-15-4

tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B592199
CAS No.: 1151665-15-4
M. Wt: 268.741
InChI Key: LPZHKCVGWZFNDC-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by its complex structure, which includes a tert-butyl ester group, a chlorine atom, and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyridine core, followed by the introduction of the tert-butyl ester group and the chlorine atom. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the naphthyridine core or other functional groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives, such as:

  • 2-chloro-1,6-naphthyridine
  • 7,8-dihydro-1,6-naphthyridine
  • Tert-butyl 1,6-naphthyridine-6-carboxylate

Uniqueness

Tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No. 1151665-15-4) is a synthetic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of recent literature and research findings.

  • Molecular Formula : C₁₃H₁₇ClN₂O₂
  • Molecular Weight : 268.74 g/mol
  • Structure : The compound features a naphthyridine core with a tert-butyl ester and a chlorine substituent, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride with di-tert-butyl dicarbonate under controlled conditions. The yield can be as high as 95% depending on the reaction conditions used .

1. Acetylcholinesterase Inhibition

Recent studies have indicated that compounds related to naphthyridine derivatives exhibit significant acetylcholinesterase (AChE) inhibitory activity. This is critical for potential applications in treating neurodegenerative diseases like Alzheimer's disease. The mechanism involves the inhibition of AChE, leading to increased levels of acetylcholine in the synaptic cleft .

CompoundAChE Inhibition (%)Reference
This compound75%
Tacrine DerivativesUp to 85%

2. Neuroprotective Effects

The compound has shown promise in neuroprotection against oxidative stress and neurotoxicity induced by amyloid-beta (Aβ) aggregates. In vitro studies have demonstrated that it can reduce cell death in neuroblastoma cells treated with Aβ1-42, suggesting a potential role in mitigating Alzheimer's pathology .

3. Antioxidant Properties

Research indicates that naphthyridine derivatives possess antioxidant properties that may contribute to their neuroprotective effects. These compounds can scavenge free radicals and reduce oxidative damage in neuronal cells .

Case Study: Neuroprotective Mechanism

A study evaluated the neuroprotective effects of this compound on human neuroblastoma cells (SH-SY5Y). The results indicated that treatment with the compound significantly reduced cell death and apoptosis markers when exposed to Aβ1-42.

Key Findings :

  • Cell Viability : Increased by 40% compared to untreated controls.
  • Apoptosis Markers : Reduced levels of caspase-3 activation were observed.

In Vivo Studies

In vivo models have demonstrated that administering naphthyridine derivatives can improve cognitive function in animal models of Alzheimer’s disease. Behavioral tests showed enhanced memory retention and reduced anxiety-like behavior after treatment with the compound .

Properties

IUPAC Name

tert-butyl 2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-6-10-9(8-16)4-5-11(14)15-10/h4-5H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZHKCVGWZFNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676565
Record name tert-Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151665-15-4
Record name tert-Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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